4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole
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Overview
Description
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with benzenesulfonyl, chlorophenyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl, chlorophenyl, and dichlorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of the synthesis process and minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of sulfonyl groups or the reduction of chlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or the pyrazole core.
Scientific Research Applications
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole include other pyrazole derivatives with different substituents, such as:
- 4-(Benzenesulfonyl)-5-(4-methylphenyl)-1-(2,4-dichlorophenyl)pyrazole
- 4-(Benzenesulfonyl)-5-(4-fluorophenyl)-1-(2,4-dichlorophenyl)pyrazole
- 4-(Benzenesulfonyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group, along with the chlorophenyl and dichlorophenyl groups, may enhance its stability, reactivity, and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)19-11-10-16(23)12-18(19)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJMFNJTQKBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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